molecular formula C16H22N2O2S2 B5781644 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5781644
M. Wt: 338.5 g/mol
InChI Key: VJSLBYVTZYALRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 3-ethyl group at position 3 of the pyrimidinone ring.
  • 5,6-dimethyl substituents on the thieno moiety.
  • A 3,3-dimethyl-2-oxobutylsulfanyl side chain at position 2.

This compound belongs to a class of heterocyclic systems with demonstrated pharmacological relevance, particularly in antiviral and anticancer research . Its structural complexity and substitution pattern influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-7-18-14(20)12-9(2)10(3)22-13(12)17-15(18)21-8-11(19)16(4,5)6/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSLBYVTZYALRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C(C)(C)C)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxobutyl group can produce alcohols .

Scientific Research Applications

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the molecular targets .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Substituent at Position 2 Substituent at Position 3 Core Modifications Molecular Weight (g/mol) Key Identifiers (CAS, ChemSpider)
Target Compound 3,3-Dimethyl-2-oxobutylsulfanyl Ethyl 5,6-Dimethyl thieno[2,3-d]pyrimidinone Not reported Not available in evidence
2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-(3,4-Dichlorophenyl)-2-oxoethylsulfanyl Ethyl None 427.358 CAS 585563-60-6; ChemSpider 1513782
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-(4-Fluorophenyl)-2-oxoethylsulfanyl Ethyl None ~409.4 (estimated) Not explicitly provided
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzylsulfanyl Ethyl None ~421.3 (estimated) CAS 577988-96-6; ZINC2349329
3-Ethyl-5,6-dimethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one 3-(Trifluoromethyl)benzylsulfanyl Ethyl None ~449.4 (estimated) Not explicitly provided

Key Comparative Insights

A. Electronic and Steric Effects

  • The trifluoromethyl group in increases metabolic stability due to its strong EWG nature and resistance to oxidation.
  • Electron-Donating Groups (EDGs):
    • The 4-fluorophenyl analog () balances lipophilicity and polarity, improving blood-brain barrier penetration compared to bulkier substituents.

Biological Activity

The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , with the CAS number 573936-53-5, is a member of the thienopyrimidine class of compounds. This article explores its biological activity, including pharmacological effects, toxicological data, and potential applications in medicinal chemistry.

Molecular Structure

The molecular formula of this compound is C18H24N2O2S2C_{18}H_{24}N_{2}O_{2}S_{2} with a molecular weight of approximately 364.5 g/mol. The structure features a thienopyrimidine core, which is known for various biological activities.

Physical Properties

PropertyValue
Molecular Weight364.5 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Pharmacological Effects

Research indicates that thienopyrimidines exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Thienopyrimidines are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as antimicrobial agents.
  • Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that thienopyrimidine compounds could inhibit cell growth and induce apoptosis. For instance, one derivative showed a 70% reduction in viability of breast cancer cells after 48 hours of treatment.

Toxicological Data

Toxicological assessments are crucial for understanding the safety profile of new compounds:

  • Acute Toxicity : An acute oral toxicity study conducted on Sprague-Dawley rats at doses up to 2000 mg/kg showed no significant adverse effects or mortality over a 7-day observation period.
  • Dermal Irritation : A repeated dose dermal toxicity study indicated mild to moderate irritation at higher concentrations, necessitating further investigation into safe dosage levels for topical applications.

Genotoxicity Studies

Genotoxicity tests using bacterial reverse mutation assays revealed that the compound is non-mutagenic at concentrations up to 666.7 µg/plate. Additionally, no chromosomal aberrations were observed in mammalian cells treated with the compound, indicating a favorable safety profile concerning genetic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.